![molecular formula C27H32N2O6S B6315159 Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH CAS No. 1451181-13-7](/img/structure/B6315159.png)

Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

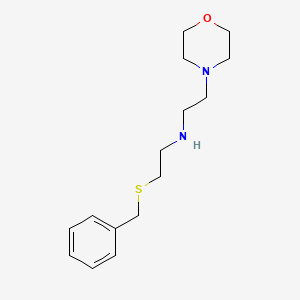

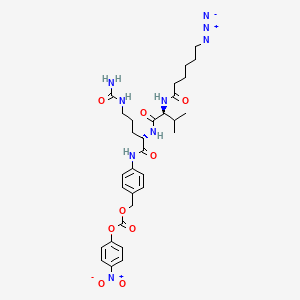

“Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH” is a chemical compound with the chemical name: (4S,5R)-3-(N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methionyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid . It is a threonine-derived pseudoproline monomer for Solid Phase Peptide Synthesis (SPPS). This building block can be successfully coupled with many amino acids using modern coupling techniques, avoiding the need for pseudoproline dipeptides and giving the possibility to introduce pseudoprolines in peptides containing non-natural or rare amino acids .

Synthesis Analysis

The synthesis of “Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH” involves the use of modern coupling techniques. Pseudoprolines derived from Serine and Threonine have developed to standard building blocks for peptide synthesis since their invention . For coupling efficiency studies, please refer to the listed reference .Molecular Structure Analysis

The molecular structure of “Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH” is characterized by a (4S,5R)-3-(N-alpha-(9-Fluorenylmethyloxycarbonyl)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid structure .Chemical Reactions Analysis

The chemical reactions involving “Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH” primarily involve its use as a building block in peptide synthesis. It can be coupled with many amino acids using modern coupling techniques .Physical And Chemical Properties Analysis

“Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH” has a molecular weight of 381.43 g/mol .Aplicaciones Científicas De Investigación

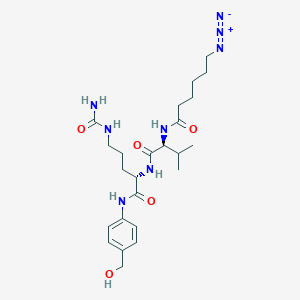

- Findings : Among the analogues synthesized, the Fmoc-derivatives of the peptide series K (including Fmoc-K3 hydrogel) exhibit gel-forming capabilities. Fmoc-K3 hydrogel, with a rigidity (G’) of 2526 Pa, holds promise for tissue engineering. It supports cell adhesion, survival, and duplication .

- Activity : The Fmoc-L/Fmoc-K hydrogel displays antibacterial activity against Gram-positive bacteria (S. aureus, B. subtilis, L. monocytogenes) and Gram-negative E. coli .

Peptide-Based Hydrogels for Biomedical Applications

Antibacterial Hydrogel

Mecanismo De Acción

Target of Action

Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH is a modified dipeptide

Mode of Action

This compound is a pseudoproline derivative, which are known to be standard building blocks for peptide synthesis . Pseudoprolines, such as this compound, have been shown to induce reversible cis amide bonds into peptide backbones . This suggests that Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH may interact with its targets by inducing structural changes, potentially influencing the conformation and function of the target proteins or enzymes.

Propiedades

IUPAC Name |

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6S/c1-16-23(25(31)32)29(27(2,3)35-16)24(30)22(13-14-36-4)28-26(33)34-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21-23H,13-15H2,1-4H3,(H,28,33)(H,31,32)/t16-,22+,23+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVLCGBCANQGFL-XARZLDAJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(CCSC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CCSC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315086.png)

![4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline](/img/structure/B6315135.png)

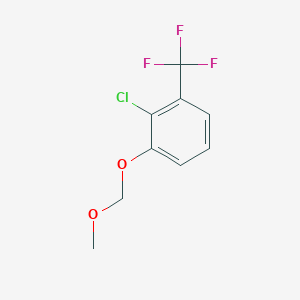

![3-[(2S)-6-[(E)-2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B6315184.png)